molecular formula C24H29BrN4O5 B298450 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Numéro de catalogue B298450
Poids moléculaire: 533.4 g/mol
Clé InChI: GBUHYQTWKIKMNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-1, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. BMT-1 has been shown to have anticancer properties in preclinical studies, and its mechanism of action involves the inhibition of a specific protein that is overexpressed in many types of cancer cells.

Mécanisme D'action

The mechanism of action of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90), which is overexpressed in many types of cancer cells. HSP90 is involved in the folding and stabilization of numerous client proteins that are essential for cancer cell survival and proliferation. By inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide disrupts the activity of these client proteins and induces cancer cell death (Yin et al., 2014).
Biochemical and Physiological Effects
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide also induces the activation of several signaling pathways that are involved in cancer cell death, including the JNK and p38 MAPK pathways (Zhang et al., 2018). N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cancer cell migration and invasion (Yin et al., 2014; Zhang et al., 2018).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in cancer cell biology. However, one limitation of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations (Yin et al., 2014). Additionally, the synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is complex and time-consuming, which may limit its availability for certain experiments.

Orientations Futures

There are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. Another potential direction is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the potential use of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of current cancer treatments (Zhang et al., 2018).
Conclusion
In conclusion, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is a small molecule that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which is overexpressed in many types of cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, including the development of more potent and selective HSP90 inhibitors and the investigation of its use in combination with other anticancer agents.

Méthodes De Synthèse

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves several steps, including the coupling of two different building blocks and the subsequent purification of the final product. The synthesis method has been described in detail in a scientific publication, which provides a step-by-step protocol for the preparation of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide (Yin et al., 2014).

Applications De Recherche Scientifique

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells (Yin et al., 2014; Zhang et al., 2018). In vivo studies in animal models have also demonstrated the anticancer activity of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, with significant reductions in tumor growth observed in treated animals (Zhang et al., 2018).

Propriétés

Nom du produit

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Formule moléculaire

C24H29BrN4O5

Poids moléculaire

533.4 g/mol

Nom IUPAC

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C24H29BrN4O5/c1-16-14-18(5-6-19(16)25)27-23(31)22(30)26-8-9-28-10-12-29(13-11-28)24(32)17-4-7-20(33-2)21(15-17)34-3/h4-7,14-15H,8-13H2,1-3H3,(H,26,30)(H,27,31)

Clé InChI

GBUHYQTWKIKMNY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

SMILES canonique

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.